molecular formula C16H26N2O B578848 (1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one CAS No. 15216-34-9

(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one

Cat. No.: B578848
CAS No.: 15216-34-9
M. Wt: 262.397
InChI Key: IWSJXTCXZSUCNS-ZQNQSHIBSA-N
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Description

(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one is an alkaloid compound derived from the Lycopodium cernuum plant. It is known for its unique stereochemistry and has been the subject of various chemical studies. This compound is closely related to other alkaloids found in the same plant, such as cernuine and lycocernuine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allocernuine involves several steps, starting from the extraction of the alkaloid from the Lycopodium cernuum plant. The process includes the isolation of the alkaloid followed by purification using chromatographic techniques. The stereochemistry of allocernuine is carefully controlled during the synthesis to ensure the desired isomer is obtained .

Industrial Production Methods

Industrial production of allocernuine is not widely documented, but it typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and controlled reaction conditions are essential to maintain the purity and stereochemistry of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of allocernuine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that allocernuine may influence neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one is unique compared to other alkaloids due to its specific stereochemistry and biological activities. Similar compounds include:

    Cernuine: Another alkaloid from Lycopodium cernuum with similar chemical properties but different stereochemistry.

    Lycocernuine: A related compound with distinct biological activities.

This compound stands out due to its unique combination of chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

15216-34-9

Molecular Formula

C16H26N2O

Molecular Weight

262.397

InChI

InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12+,13-,14+,15-/m0/s1

InChI Key

IWSJXTCXZSUCNS-ZQNQSHIBSA-N

SMILES

CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4

Origin of Product

United States

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